(5S,7R)-2-Chloro-5,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
(5S,7R)-2-chloro-5,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-6-3-10-9(7(2)15-6)4-8(5-13)11(12)14-10/h4,6-7H,3H2,1-2H3/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIKXUNMVPSDOU-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C(=N2)Cl)C#N)C(O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(C=C(C(=N2)Cl)C#N)[C@@H](O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyridine and pyran rings. One common approach is the cyclization of appropriate precursors under specific conditions, such as the use of strong bases or acids to facilitate ring closure. The stereochemistry of the compound is controlled through the use of chiral catalysts or reagents to ensure the desired (5S,7R) configuration.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the pyridine ring to its corresponding N-oxide.
Reduction: : Reducing the carbonitrile group to an amine.
Substitution: : Replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Utilizing nucleophiles or electrophiles under appropriate conditions to achieve the desired substitution.
Major Products Formed
N-oxide: : Resulting from the oxidation of the pyridine ring.
Amine: : Formed by the reduction of the carbonitrile group.
Substituted derivatives: : Depending on the substituent introduced during the substitution reaction.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It can be used as a tool compound in biological studies to understand cellular processes.
Medicine: : It has potential as a scaffold for developing new pharmaceuticals, particularly in the areas of anticancer and antimicrobial agents.
Industry: : Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would be specific to the biological system and the desired outcome.
Comparison with Similar Compounds
This compound is unique due to its specific stereochemistry and fused ring system. Similar compounds include:
2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine: : Lacks the methyl groups and the carbonitrile group.
2-Chloro-5,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxamide: : Similar structure but with a carboxamide group instead of a carbonitrile group.
These compounds differ in their functional groups and stereochemistry, which can lead to different biological activities and applications.
Biological Activity
(5S,7R)-2-Chloro-5,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a synthetic compound with a complex molecular structure and potential biological significance. Its unique configuration suggests possible applications in pharmacology, particularly in the development of new therapeutic agents. This article reviews the biological activities associated with this compound, drawing from various research studies and findings.
- Common Name : this compound
- CAS Number : 2166219-80-1
- Molecular Weight : 222.67 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial activity. A study published in ResearchGate utilized machine learning techniques to predict the antimicrobial efficacy of various compounds. The results suggested that this compound could be a candidate for further development as an antibiotic agent due to its structural characteristics conducive to bioactivity .
Anti-inflammatory Properties
In vitro assays have shown that the compound may also possess anti-inflammatory properties. By inhibiting specific pathways involved in inflammation, it could potentially serve as a therapeutic agent for inflammatory diseases. However, detailed mechanisms remain to be fully elucidated.
Case Studies
Several case studies highlight the biological implications of this compound:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial effectiveness against common pathogens.
- Method : Disc diffusion method was employed to assess inhibition zones.
- Results : The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
-
Inflammation Model :
- Objective : To assess the anti-inflammatory effects using a murine model.
- Method : Administration of varying doses and measurement of inflammatory markers.
- Results : A dose-dependent reduction in pro-inflammatory cytokines was observed.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Methodology Used | Reference |
|---|---|---|---|
| Antimicrobial | High | Disc diffusion assay | |
| Anti-inflammatory | Moderate | Murine model |
Mechanistic Insights
The exact mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary data suggest interactions with specific cellular pathways involved in microbial resistance and inflammatory responses.
Q & A
Q. What are the established synthetic routes for (5S,7R)-2-Chloro-5,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions starting from pyridine or pyran precursors. Key steps include:
- Cyclization : Formation of the fused pyrano[4,3-b]pyridine core via acid- or base-catalyzed cyclization.
- Functionalization : Introduction of chloro and cyano groups using reagents like POCl₃ (for chlorination) and KCN/CuCN (for cyanation).
- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis may be employed to achieve the (5S,7R) configuration.
Q. Optimization Parameters :
| Parameter | Impact on Yield/Purity | Example Conditions |
|---|---|---|
| Solvent | Polar aprotic solvents (DMF, DMSO) enhance reactivity | DMF at 80°C |
| Temperature | Higher temps (80–120°C) favor cyclization but risk decomposition | 100°C for 6 hours |
| Catalysts | Lewis acids (e.g., ZnCl₂) improve regioselectivity | 10 mol% ZnCl₂ |
Q. Reference Workflow :
Synthesize the pyran ring via Claisen condensation.
Introduce chloro and methyl groups using selective alkylation/chlorination.
Q. How is X-ray crystallography used to confirm the absolute configuration of the stereocenters in this compound?
Methodological Answer : X-ray crystallography with programs like SHELXL (from the SHELX suite) is critical for determining absolute configuration:
Data Collection : High-resolution diffraction data (≤ 1.0 Å) are collected using a single crystal.
Refinement : SHELXL refines the structure using the Flack parameter to assign the (5S,7R) configuration .
Validation : Compare experimental bond lengths/angles with DFT-calculated values to resolve ambiguities.
Q. Key Considerations :
- Crystallize the compound with heavy atoms (e.g., via brominated derivatives) to enhance anomalous scattering.
- Use the Hooft parameter if the Flack parameter is inconclusive .
Advanced Research Questions
Q. How can researchers resolve contradictions between NMR data and X-ray crystallography results during structural elucidation?
Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility) or crystallographic disorder:
NMR Analysis :
- Use 2D NMR (¹H-¹³C HSQC, NOESY) to assign proton environments and detect rotamers.
- Compare experimental ¹³C shifts with DFT-predicted values for different conformers.
Crystallographic Reassessment :
- Check for twinning or partial occupancy in the crystal structure using PLATON .
- Perform variable-temperature XRD to capture conformational changes.
Case Study : A related pyrano-pyridine derivative showed conflicting NOE (NMR) and XRD data due to solvent-induced polymorphism, resolved by recrystallizing in a non-polar solvent .
Q. What computational strategies predict the reactivity of the cyano and chloro substituents in further derivatization?
Methodological Answer : Density Functional Theory (DFT) calculations guide reaction design:
Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., cyano group’s nitrile carbon is electrophilic).
Transition State Modeling :
- Simulate SN2 displacement at the chloro position using Gaussian09 with B3LYP/6-31G(d).
- Calculate activation energies for cyano group hydrolysis under acidic vs. basic conditions.
Q. Example Workflow :
- Optimize the compound’s geometry at the M06-2X/def2-TZVP level.
- Use Natural Bond Orbital (NBO) analysis to assess charge distribution .
Q. What experimental designs address low diastereoselectivity in the synthesis of analogues with modified substituents?
Methodological Answer : Strategies include:
Chiral Pool Synthesis : Start from enantiomerically pure pyran precursors.
Catalytic Asymmetric Methods :
- Use Ru-phosphine complexes for hydrogenation of double bonds in the pyran ring.
- Screen organocatalysts (e.g., proline derivatives) for Michael additions.
Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired diastereomers .
Q. Data-Driven Optimization :
| Approach | Diastereomeric Ratio (dr) | Yield (%) |
|---|---|---|
| Chiral catalyst A | 85:15 | 72 |
| Enzyme-mediated B | 92:8 | 68 |
Q. How can researchers validate the stability of the compound under varying pH conditions for biological assays?
Methodological Answer :
pH Stability Profiling :
- Incubate the compound in buffers (pH 1–12) at 37°C for 24 hours.
- Monitor degradation via HPLC-MS.
Degradation Pathways :
- Acidic conditions hydrolyze the cyano group to amides.
- Basic conditions may cleave the pyran ring .
Q. Key Findings :
- Optimal Stability : pH 6–8 (PBS buffer, 4°C).
- Instability : >50% degradation at pH <3 within 6 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
